5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)10-11(8-4-2-1-3-5-8)14-17-12(10)9-6-7-9/h1-5,9H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTSCQOWGJBLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943130-42-5 | |
| Record name | 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl ketones with nitrile oxides, which undergoes a 1,3-dipolar cycloaddition to form the oxazole ring . This reaction is often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields, making it a viable option for industrial applications . Additionally, catalyst-free methods are being developed to streamline the production process and minimize waste .
Chemical Reactions Analysis
Reduction Reactions
The carboxylic acid group at the 4-position undergoes reduction under standard conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), reflux | 4-(Hydroxymethyl)-5-cyclopropyl-3-phenyl-1,2-oxazole | 75–85% | |
| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | Partial reduction to aldehyde intermediate | 40–50% |
Mechanistic Insight :
LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol via a two-electron transfer mechanism. NaBH₄, less reactive, may require activation for full reduction.
Substitution Reactions
The carboxylic acid participates in nucleophilic substitution to form derivatives.
Amidation
Applications : Amidation enhances bioavailability for drug candidates targeting enzymes like Notum carboxylesterase .
Esterification
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol + H₂SO₄ | Reflux, 12h | Methyl 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylate | 88% | |
| Ethanol + DCC/DMAP | RT, 24h | Ethyl ester derivative | 92% |
Key Use : Esters serve as intermediates in prodrug design.
Oxazole Ring Functionalization
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetic acid, 80°C | 5-Bromo-4-carboxy derivative | 65% | |
| Chlorine gas (Cl₂) | CCl₄, UV light | 5-Chloro-4-carboxy derivative | 55% |
Note : Halogenation typically occurs at the 5-position of the oxazole ring .
Cyclopropane Ring Reactivity
The cyclopropyl group exhibits strain-driven reactivity under radical or acidic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 6h | Ring-opening to allylic alcohol | 60% | |
| Ozone (O₃) | CH₂Cl₂, -78°C | Ozonolysis to diketone intermediate | 45% |
Caution : Ring-opening reactions are highly condition-dependent and may require stabilization .
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group:
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 200°C, vacuum | CuO nanoparticles | 5-Cyclopropyl-3-phenyl-1,2-oxazole | 78% | |
| Quinoline, Δ | None | Same as above | 65% |
Utility : Decarboxylation simplifies the structure for further functionalization .
Scientific Research Applications
Medicinal Chemistry
5-Cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets:
- Anticancer Activity : Studies have shown that derivatives of isoxazole compounds exhibit significant antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. For instance, compounds structurally related to this acid have demonstrated IC50 values in the micromolar range, indicating their potential as anticancer agents .
- Antimicrobial Properties : The compound has been tested for antimicrobial activity against several pathogens. Its structure allows it to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
Biological Research
Research into the biological mechanisms of this compound has highlighted its role in modulating key signaling pathways:
- Wnt Signaling Pathway : The compound may inhibit the Wnt signaling pathway, which is crucial in many cancers. Isoxazole derivatives have been shown to interact with components of this pathway, potentially leading to reduced tumor growth .
Material Science
Beyond biological applications, this compound can serve as a building block in the synthesis of novel materials:
- Polymer Chemistry : The unique properties of the isoxazole ring allow it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
A study conducted by Zhou et al. (2014) evaluated a series of isoxazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound showed promising activity against A549 cells with IC50 values ranging from 10 µM to 30 µM. Further modifications to the structure enhanced potency and selectivity.
Case Study 2: Antimicrobial Efficacy
In another investigation, Jadhav et al. (2017) reported that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on the structural framework of this compound.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
The following table compares key structural features, physicochemical properties, and commercial availability of 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid with analogous compounds:
Key Research Findings and Implications
Electronic and Steric Effects
- Electron-withdrawing groups (EWGs) : The trifluoromethyl (CF₃) group in the 4-CF₃-phenyl derivative lowers the pKa of the carboxylic acid, enhancing solubility in polar solvents and bioavailability .
Biological Activity
5-Cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
This compound is characterized by its oxazole ring structure, which contributes to its biological activity. The compound has a molecular formula of CHNO and a molecular weight of approximately 201.23 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:
The compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase cascades, leading to programmed cell death .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 32 |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections.
3. Neuroprotective Effects
Emerging studies highlight the potential neuroprotective effects of this compound. It is being investigated for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate neuroinflammatory pathways and promote neuronal survival under stress conditions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : It can bind to DNA, disrupting replication and transcription processes.
- Signal Transduction Modulation : The compound influences various signaling pathways, including those related to apoptosis and inflammation.
Case Studies
Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, along with enhanced survival rates .
Neuroprotection in Animal Models : Another investigation focused on the neuroprotective effects in models of Parkinson's disease. The results indicated that the compound reduced dopaminergic neuron loss and improved motor function in treated animals .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid, and what challenges arise during cyclopropane ring formation?
- Methodology : Cyclopropane ring formation often employs [2+1] cycloaddition or transition-metal-catalyzed methods. Key challenges include regioselectivity and stability of intermediates. For example, brominated analogs (e.g., 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid) require careful handling of reactive intermediates to avoid decomposition .
- Data : Characterization via -NMR and IR can confirm cyclopropane geometry, while X-ray crystallography (using SHELX programs) resolves structural ambiguities .
Q. How can spectroscopic techniques (NMR, IR) validate the functional groups and stereochemistry of this compound?
- Methodology :
- NMR : -NMR detects cyclopropane protons (δ ~1.0–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). -NMR identifies the oxazole ring (C=O ~160–170 ppm) and cyclopropane carbons (~5–15 ppm).
- IR : Stretching frequencies for carboxylic acid (O-H ~2500–3300 cm), C=O (~1700 cm), and C-N (~1250 cm) confirm functional groups .
- Validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI key for similar oxazole derivatives) .
Advanced Research Questions
Q. What reaction parameters optimize the yield of this compound in multi-step syntheses?
- Experimental Design :
- Catalysts : Palladium or copper catalysts improve cyclopropanation efficiency.
- Temperature : Low temperatures (~0–5°C) stabilize intermediates; higher temperatures (~80–100°C) accelerate ring closure.
- Workup : Acidic conditions (pH < 3) precipitate the carboxylic acid product, while inert atmospheres prevent oxidation .
- Data Analysis : Monitor reaction progress via TLC and HPLC. Contradictions in yield vs. purity may require recrystallization (e.g., using ethanol/water mixtures) .
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., dipole moments, solubility)?
- Approach :
- Solubility : Compare Hansen solubility parameters (HSPs) with experimental solubility in DMSO, THF, or chloroform. Adjust substituents (e.g., methyl vs. phenyl groups) to tune polarity .
- Dipole Moments : Use Gaussian software for DFT calculations and validate with X-ray-derived electrostatic potential maps .
- Case Study : For hygroscopic intermediates (e.g., 5-methyl analogs), controlled humidity during crystallography prevents data artifacts .
Q. What strategies mitigate degradation of the oxazole ring under acidic or basic conditions during biological assays?
- Methodology :
- pH Buffering : Use phosphate-buffered saline (pH 7.4) for in vitro studies.
- Derivatization : Protect the carboxylic acid group as an ester to enhance stability.
- Storage : Store at –20°C in amber vials to prevent photodegradation .
- Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation products via LC-MS .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Workflow :
Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or antimicrobial targets.
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
SAR Analysis : Compare with analogs (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) to identify critical substituents .
- Validation : In vitro enzyme inhibition assays (IC) validate predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
